molecular formula C9H13Cl2N3O2 B1393232 Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride CAS No. 1174069-17-0

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

Cat. No. B1393232
M. Wt: 266.12 g/mol
InChI Key: JCAQSJYYSAQDCM-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3O2 and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

  • Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride and its derivatives have been studied for their anti-inflammatory activity. One research found that substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate or ethyl 3-bromo-4-oxopentanoate yield ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates. These compounds, after alkaline hydrolysis, showed anti-inflammatory activity when tested in vivo (Abignente et al., 1992).

Antimicrobial Activity

  • Another study focused on synthesizing novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides, which exhibited significant antimicrobial activity. This research highlights the potential of these compounds in combating microbial infections (Jyothi & Madhavi, 2019).

Versatility in Chemical Synthesis

  • The compound is versatile in chemical synthesis, being used to create a variety of derivatives with potential therapeutic applications. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various derivatives, demonstrating the compound's adaptability in synthesizing diverse heterocyclic compounds (Harb et al., 1989).

Pharmacological Activity

  • Additionally, ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates, related to ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride, have been synthesized and evaluated for their pharmacological properties, including anti-inflammatory, analgesic, and ulcerogenic actions (Abignente et al., 1992).

Synthesis in Organic Chemistry

  • The compound plays a significant role in organic synthesis, such as in the synthesis of pyrazines and other heterocyclic compounds, which are crucial in the development of various pharmaceutical agents (Keir et al., 1978).

properties

IUPAC Name

ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAQSJYYSAQDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCNCC2=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680910
Record name Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

CAS RN

1174069-17-0
Record name Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
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Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
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Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
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Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
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Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

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